2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Description

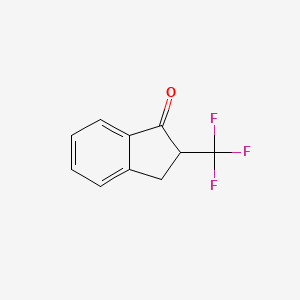

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)8-5-6-3-1-2-4-7(6)9(8)14/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHAZSIGRQHKKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC=CC=C21)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of indoles using reagents such as CF3SO2Na under metal-free conditions . This method selectively introduces the trifluoromethyl group to the desired position, yielding the target compound.

Industrial Production Methods: Industrial production of 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one may involve large-scale trifluoromethylation reactions using environmentally friendly and cost-effective reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

- Pharmaceutical Development : 2-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is explored as a potential pharmaceutical intermediate. Its derivatives have shown promising biological activities, including anti-inflammatory and antimicrobial effects. For instance, compounds derived from this structure have been evaluated for their ability to inhibit reactive oxygen species (ROS) production in macrophages, indicating potential anti-inflammatory properties .

Organic Synthesis

- Building Block : This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new chemical entities with desired biological activities. Researchers have synthesized numerous derivatives to explore structure-activity relationships (SAR) that enhance therapeutic efficacy .

- Enzyme Inhibition : Studies indicate that derivatives of this compound can inhibit specific enzymes, suggesting their role in modulating metabolic pathways. For example, certain derivatives have demonstrated significant inhibitory activity against enzymes involved in inflammatory responses .

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties against various pathogens. Some derivatives exhibit low minimum inhibitory concentrations (MIC), highlighting their potential as effective antimicrobial agents .

Case Study 1: Anti-inflammatory Activity

A systematic study focused on the design and synthesis of 2-benzylidene-indanone derivatives revealed that modifications at specific positions on the indanone moiety significantly impacted their ability to inhibit ROS production in LPS-stimulated macrophages. The most active compound showed strong inhibition, suggesting that structural features such as hydroxyl groups and trifluoromethyl substitutions are critical for enhancing anti-inflammatory activity .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations of several derivatives of this compound demonstrated promising antibacterial and antifungal activities against strains like Staphylococcus aureus and Candida albicans. The study highlighted the importance of synthesizing new derivatives to optimize their pharmacological profiles .

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activities and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Reactivity Profiles

A. Trifluoromethyl vs. Trifluoroacetyl Derivatives

- 2-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-inden-1-one (CAS 576-12-5): The trifluoroacetyl (-COCF₃) group introduces stronger electron-withdrawing effects than -CF₃, further polarizing the carbonyl group. This increases reactivity in nucleophilic acyl substitution but reduces stability under basic conditions compared to the trifluoromethyl analog .

- 1-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-trifluoroethan-1-one (CAS 2091609-69-5): The -CF₃ group is positioned on an acetyl side chain rather than the indenone core. This structural variation alters conjugation, leading to distinct spectroscopic signatures and reduced electrophilicity at the carbonyl .

B. Fluorinated vs. Non-Fluorinated Analogs

- (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one: Non-fluorinated analogs exhibit higher HOMO energies (-5.2 eV vs. -6.1 eV for fluorinated derivatives), making them more reactive in Diels-Alder reactions. The -CF₃ group in 2-(trifluoromethyl)-indenone lowers electron density, favoring electrophilic aromatic substitution at the 5- and 6-positions of the indenone ring .

- Polymorphs of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-2,3-dihydro-1H-inden-1-one: Non-fluorinated derivatives show smaller molecular volumes (309.6–313.5 ų) compared to fluorinated analogs (e.g., 228.17 g/mol for trifluoroacetyl-indenone), reflecting the steric impact of -CF₃ .

A. Antimicrobial Efficacy

- (E)-2-(4-(Trifluoromethyl)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-1) : Exhibits superior antibacterial activity (MIC = 12.5 µg/mL against E. coli) compared to (E)-2-(4-(trifluoromethoxy)benzylidene)-2,3-dihydro-1H-inden-1-one (TFMBD-2) (MIC = 25 µg/mL). The -CF₃ group enhances lipophilicity and membrane penetration, critical for antimicrobial action .

- (E)-2-((1H-Indol-3-yl)methylene)-2,3-dihydro-1H-inden-1-one : Lacks fluorination but shows moderate antifungal activity (MIC = 50 µg/mL against C. albicans), underscoring the role of fluorination in potency enhancement .

B. Anti-Inflammatory Activity

- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x): Non-fluorinated chalcone derivatives inhibit NF-κB signaling (IC₅₀ = 8.7 µM) but exhibit lower metabolic stability than fluorinated analogs due to oxidative degradation .

Physicochemical Properties

| Property | 2-(Trifluoromethyl)-indenone | 2-Benzylidene-indenone | TFMBD-1 |

|---|---|---|---|

| Molecular Weight (g/mol) | 228.17 | 208.26 | 292.25 |

| Melting Point (°C) | 98–100 | 120–122 | 145–147 |

| logP | 2.9 | 2.1 | 3.5 |

| $^{13}\text{C}$ NMR (δ) | 188.5 (C=O) | 190.2 (C=O) | 187.8 (C=O) |

| HOMO-LUMO Gap (eV) | 4.3 | 3.9 | 4.5 |

Biological Activity

2-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials, supported by case studies and research findings.

The molecular formula for this compound is C10H9F3O, with a molar mass of approximately 200.16 g/mol. Its structure consists of a bicyclic indanone framework, characterized by a fused benzene and cyclopentane ring. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Synthesis

Various synthetic methods have been developed to produce this compound. Common approaches include:

- Catalytic Hydrogenation : This method involves the reduction of indanone derivatives in the presence of palladium or platinum catalysts.

- Electrophilic Aromatic Substitution : The trifluoromethyl group can be introduced via electrophilic substitution reactions using trifluoromethylating agents.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:

- Case Study : In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of the NF-kB signaling pathway .

Anticholinesterase Activity

Research has shown that derivatives of this compound possess anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's.

| Compound | AChE Inhibition (IC50) | BuChE Inhibition (IC50) |

|---|---|---|

| This compound | 14.8 nM | 18.6 nM |

| Comparison Compound | 20 nM | 25 nM |

This table illustrates the potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating potential therapeutic applications in cognitive disorders .

Neuroprotective Effects

In addition to its anticholinesterase properties, this compound has been evaluated for neuroprotective effects:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, and how can reaction yields be optimized?

- Methodology : The compound is often synthesized via Friedel-Crafts acylation or aldol condensation using trifluoromethyl-containing precursors. For example, fluorination can be achieved using visible light-powered catalysis with benzoate derivatives to introduce the trifluoromethyl group (41% NMR yield, 9:1 regioselectivity) . Key parameters include solvent choice (e.g., ethanol or dichloromethane), catalysts (e.g., piperidine or TFPAA/TFAA mixtures), and temperature control (reflux conditions). Optimization requires monitoring via ¹⁹F NMR to track regioselectivity and GC-MS for purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed, with data collected using Agilent SuperNova or Bruker D8 Venture diffractometers. SHELX programs (e.g., SHELXL for refinement, SHELXD for phasing) are standard for resolving non-merohedral twinning and disordered moieties. For example, twin refinement in SHELXL resolved a 36% minor domain in a related dihydroindenone derivative . Hydrogen atoms are placed geometrically, and thermal parameters are refined anisotropically for non-H atoms .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in fluorinating dihydroindenone derivatives?

- Methodology : Regioselectivity is controlled by steric and electronic effects. For example, in Baeyer-Villiger oxidations, the trifluoromethyl group’s electron-withdrawing nature reduces migratory aptitude compared to aryl groups. Sodium percarbonate in trifluoroacetic acid (TFA) can enhance selectivity for specific positions, as shown in oxidative rearrangements of analogous compounds . ¹⁹F NMR and HPLC (e.g., Chiralcel IC columns) are critical for analyzing product ratios .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in dihydroindenone-based catalysts?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G(d,p)) reveal that the -CF₃ group lowers the LUMO energy, enhancing electrophilicity. HOMO-LUMO gaps correlate with reactivity in Diels-Alder or Michael addition reactions. Mulliken charge analysis shows electron-deficient carbonyl groups, favoring nucleophilic attacks . Experimental validation includes kinetic studies using UV-Vis spectroscopy to track reaction rates .

Q. What crystallographic signatures indicate conformational flexibility in dihydroindenone derivatives?

- Methodology : Torsion angles (e.g., C9–C10–C11–C12 = -13.2°) and deviation from planarity (≤0.031 Å in indenone rings) quantify flexibility. Polymorph studies (e.g., orthorhombic vs. triclinic forms) reveal systematic deviations from idealized symmetry, resolved via Hirshfeld surface analysis. For example, orthorhombic P2₁2₁2₁ crystals showed quasi-enantiomeric packing with mirrored atomic deviations .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in NMR data for dihydroindenone derivatives?

- Methodology : Conflicting ¹H/¹³C NMR signals often arise from tautomerism (keto-enol) or dynamic exchange. For example, 2-methylallyl derivatives exhibit 0.5:1 ketone/enol ratios in CDCl₃, resolved via variable-temperature NMR . Use deuterated solvents (e.g., DMSO-d₆ for H-bonding interactions) and 2D techniques (COSY, HSQC) to assign overlapping signals .

Q. What computational tools predict the bioactivity of trifluoromethyl-dihydroindenones?

- Methodology : Molecular docking (AutoDock Vina) and pharmacophore modeling identify binding interactions with targets like acetylcholinesterase (for Alzheimer’s research). QSAR models using topological polar surface area (TPSA ≈17.1 Ų) and LogP (≈3.9) predict blood-brain barrier penetration . In vitro validation includes enzyme inhibition assays (e.g., IC₅₀ determination via Ellman’s method) .

Experimental Design

Q. How to design a high-throughput crystallography pipeline for dihydroindenone derivatives?

- Methodology : Use automated crystallization robots (e.g., Formulatrix NT8) with 96-well plates. Pair SCXRD with SHELXC/D/E for rapid phasing (≤1 Å resolution). For twinned crystals, apply TwinRotMat in PLATON to refine domains . Publish CIF files to the Cambridge Structural Database (CSD) for reproducibility .

Q. What in silico methods optimize synthetic routes for novel dihydroindenone analogs?

- Methodology : Retrosynthetic analysis via Reaxys or SciFinder prioritizes routes with available precursors (e.g., 1-indanone). Machine learning (e.g., IBM RXN) predicts reaction yields based on solvent polarity and catalyst loading. Validate with small-scale microwave-assisted synthesis (e.g., 30 min at 100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.